molecular formula C7H4F2N2 B171853 4-Amino-3,5-difluorobenzonitrile CAS No. 110301-23-0

4-Amino-3,5-difluorobenzonitrile

Cat. No. B171853
Key on ui cas rn: 110301-23-0
M. Wt: 154.12 g/mol
InChI Key: KVHGANXAAWNSFM-UHFFFAOYSA-N
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Patent
US05030382

Procedure details

24 g of sodium nitrite was added to 180 ml of concentrated sulfuric acid cooled to a temperature of at least 10° C. 38 ml of acetic acid was added to the mixture. 53 g of 4-cyano-2,6difluoroaniline was added gradually to keep the temperature of the solution between about 20°and 25° C. The mixture was stirred at 20°-25° C. for one hour. A solution was prepared by dissolving 60 g of copper (I) bromide in 180 ml of an aqueous 48% solution of hydrobromic acid. The mixture was added drop-wise to the solution and the solution was stirred at room temperature for 15 hours. Water was added to the solution, and the solution was extracted with chloroform and washed with water. The chloroform in the aqueous layer was distilled off and the residue was recrystallized from a solution mixture of methanol and acetone, to yield 25 g of 2-bromo-5-cyano-1,3-difluorobenzene.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
53 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
copper (I) bromide
Quantity
60 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].S(=O)(=O)(O)O.C(O)(=O)C.[C:14]([C:16]1[CH:22]=[C:21]([F:23])[C:19](N)=[C:18]([F:24])[CH:17]=1)#[N:15].[BrH:25]>[Cu]Br.O>[Br:25][C:19]1[C:21]([F:23])=[CH:22][C:16]([C:14]#[N:15])=[CH:17][C:18]=1[F:24] |f:0.1|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
180 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
53 g
Type
reactant
Smiles
C(#N)C1=CC(=C(N)C(=C1)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
copper (I) bromide
Quantity
60 g
Type
catalyst
Smiles
[Cu]Br
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 20°-25° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to a temperature of at least 10° C
CUSTOM
Type
CUSTOM
Details
between about 20°and 25° C
CUSTOM
Type
CUSTOM
Details
A solution was prepared
ADDITION
Type
ADDITION
Details
The mixture was added drop-wise to the solution
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with chloroform
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
The chloroform in the aqueous layer was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a solution mixture of methanol and acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1F)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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